![molecular formula C11H14O B2773223 (E)-3-(4-ethylphenyl)prop-2-en-1-ol CAS No. 1011301-86-2](/img/structure/B2773223.png)
(E)-3-(4-ethylphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-ethylphenyl)prop-2-en-1-ol, also known as eugenol, is a naturally occurring phenolic compound found in various plants such as clove, nutmeg, and cinnamon. Eugenol has been widely used in traditional medicine for its analgesic, anti-inflammatory, and antioxidant properties. In recent years, eugenol has gained attention from the scientific community due to its potential applications in various fields such as food, pharmaceuticals, and cosmetics.
Scientific Research Applications
Molecular Interactions and Crystal Packing
Research has shown that compounds structurally similar to "(E)-3-(4-ethylphenyl)prop-2-en-1-ol" participate in complex molecular interactions. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate was found to utilize rare N⋯π interactions, alongside C–H⋯N and C–H⋯O hydrogen bonds, forming a zigzag double-ribbon structure, illustrating the significance of non-hydrogen bonding interactions like N⋯π and O⋯π types in molecular assembly and crystal packing (Zhang, Wu, & Zhang, 2011).
Optical and Nonlinear Properties
Another study focused on Schiff base compounds derived from ethyl-4-amino benzoate showed significant nonlinear optical properties, indicating their potential application in optical limiting devices. These compounds demonstrated nonlinear refractive indices and optical limiting thresholds, making them candidates for optical limiter applications (Abdullmajed et al., 2021).
Molecular Self-Assembly
The versatile building block "[enPd(II)]2+" has been utilized in molecular self-assembly, leading to the creation of novel two- and three-dimensional structures. This research emphasizes the strategic use of metal coordination angles to design complex architectures, which could inspire the development of new materials using similar ethylphenyl derivatives (Fujita et al., 2005).
Antioxidant and Ca(2+) Antagonistic Activity
Compounds with structures akin to "(E)-3-(4-ethylphenyl)prop-2-en-1-ol" have been studied for their antioxidant activity and Ca(2+) antagonistic properties. For example, CP-060 exhibited both Ca(2+) overload inhibition and antioxidant activity, suggesting potential therapeutic applications for compounds within this chemical family (Kato et al., 1999).
Fluorescent Dihydrofuran Derivatives
Research into the regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols revealed a method for producing fluorescent 2,3-dihydrofuran derivatives. This innovative approach demonstrates the potential of ethylphenyl derivatives in synthesizing compounds with unique optical properties (Funayama, Satoh, & Miura, 2005).
properties
IUPAC Name |
(E)-3-(4-ethylphenyl)prop-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h3-8,12H,2,9H2,1H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTRWYSKMHZKOT-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylphenyl)prop-2-en-1-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.